3-(Dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine
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Overview
Description
3-(Dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine is a heterocyclic compound that features a piperidine ring substituted with methoxy and dithiophenylmethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(Dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may utilize catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed C-H arylation and sulfur cyclization reactions are employed to produce thiophene derivatives in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-(Dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace substituents on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
3-(Dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(Dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine involves interactions with molecular targets such as enzymes or receptors. The compound may exert its effects through pathways involving electron transfer or binding to specific sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Dithieno[3,2-b2′,3′-d]thiophene: A more complex thiophene derivative with extended conjugation.
Uniqueness
3-(Dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and properties .
Properties
IUPAC Name |
3-(dithiophen-2-ylmethylidene)-5-methoxy-1-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS2/c1-17-10-12(9-13(11-17)18-2)16(14-5-3-7-19-14)15-6-4-8-20-15/h3-8,13H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLDDIHSXRLVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956450 |
Source
|
Record name | 3-[Di(thiophen-2-yl)methylidene]-5-methoxy-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35012-52-3 |
Source
|
Record name | Piperidine, 3-(di-2-thienylmethylene)-5-methoxy-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035012523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[Di(thiophen-2-yl)methylidene]-5-methoxy-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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